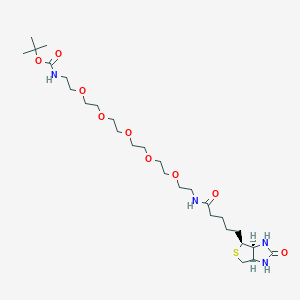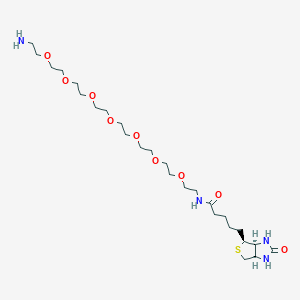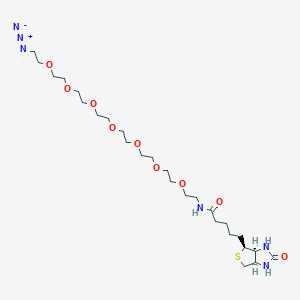
BMDB HCl
Descripción general
Descripción
BMDB (hydrochloride) is an analytical reference standard categorized as a cathinone . It is intended for research and forensic applications .
Synthesis Analysis
BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .Molecular Structure Analysis
The formal name of BMDB (hydrochloride) is 1- (1,3-benzodioxol-5-yl)-2- [ (phenylmethyl)amino]-1-butanone, monohydrochloride . The InChi Code is InChI=1S/C18H19NO3.ClH/c1-2-15 (19-11-13-6-4-3-5-7-13)18 (20)14-8-9-16-17 (10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H .Physical And Chemical Properties Analysis
BMDB (hydrochloride) is a crystalline solid with a molecular formula of C18H19NO3 • HCl and a formula weight of 333.8 . The solubility of BMDB (hydrochloride) in various solvents is as follows: DMF: 5mg/mL, DMF:PBS (pH 7.2) (1:7): 0.13mg/mL, DMSO: 5mg/mL, Ethanol: 3mg/mL .Aplicaciones Científicas De Investigación
Forensic Chemistry & Toxicology
BMDB HCl is an analytical reference standard categorized as a cathinone . It is primarily used in forensic chemistry to identify and quantify synthetic cathinones in various biological samples. This application is crucial for toxicological analyses, especially in cases of drug abuse, as it helps in the accurate detection of these substances.
Mass Spectrometry
In the field of analytical chemistry, BMDB HCl serves as a reference compound for mass spectrometry . Its well-defined structure and purity allow for the calibration of mass spectrometry equipment, ensuring precise measurements in research involving complex chemical analyses.
Stimulant Research
As a substance structurally related to cathinones, BMDB HCl is used in pharmacological research to study the effects of stimulants on the central nervous system . This research can lead to a better understanding of the mechanisms of action of stimulants and potentially aid in the development of therapeutic agents.
Single-Cell Transcriptomics
Although not directly related to BMDB HCl, the acronym BMDB also refers to a comprehensive database and web server for integrated single-cell bone marrow microenvironment transcriptomic data . This resource is invaluable for researchers studying hematopoiesis and the bone marrow niche at a single-cell level.
Hematopoietic Stem Cell Research
The BMDB database offers tools for interactive data analysis, which are essential for identifying distinct cell types within the bone marrow niche and understanding their roles in hematopoiesis . This application is significant for advancing stem cell research and regenerative medicine.
Molecular Mechanism Elucidation
Through the BMDB database, scientists can delineate developmental trajectories of cells and elucidate molecular mechanisms involved in various biological processes . This is particularly useful for uncovering the pathways that govern cell differentiation and function.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXPEUAMMQTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342535 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BMDB HCl | |
CAS RN |
1823865-05-9 | |
| Record name | Bmdb (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMDB (hydrochloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















